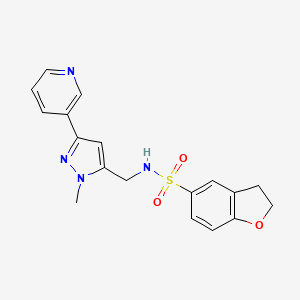

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a pyridinyl group and a methyl group. This compound’s design combines sulfonamide’s pharmacophoric properties with heterocyclic motifs commonly found in kinase inhibitors or GPCR-targeting drugs .

Properties

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-22-15(10-17(21-22)14-3-2-7-19-11-14)12-20-26(23,24)16-4-5-18-13(9-16)6-8-25-18/h2-5,7,9-11,20H,6,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIDTFDQISKQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a pyridine moiety and a sulfonamide group, which is known for its diverse pharmacological properties. The structural components are critical in determining the biological activity of the compound.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity. For example, sulfonamides are known to inhibit bacterial dihydropteroate synthase, affecting folate synthesis.

- Signal Transduction Pathways : It may influence various signaling pathways associated with inflammation and cancer progression, potentially acting as an anti-inflammatory or anticancer agent.

Antimicrobial Activity

Sulfonamide compounds generally exhibit significant antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit the growth of various bacteria and fungi. The presence of the pyrazole and pyridine rings may enhance this activity due to their ability to interact with microbial enzymes.

Anticancer Properties

Research indicates that compounds similar to this compound may possess anticancer properties. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Example A | MCF-7 | 0.37 | Induces apoptosis |

| Example B | A549 | 0.73 | Cell cycle arrest |

These findings suggest that the compound could lead to significant cytotoxic effects against cancer cells, potentially through apoptosis induction or cell cycle disruption.

Case Studies

- Cytotoxicity Evaluation : In vitro studies have demonstrated that similar pyrazole derivatives exhibit potent cytotoxicity against various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported suggest strong efficacy compared to standard chemotherapy agents.

- Inflammation Models : In animal models of inflammation, compounds with similar structures have shown reduced inflammatory markers, indicating potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules, emphasizing key differences in substituents, molecular weight, and functional groups:

Structural and Functional Insights:

Sulfonamide vs.

Aromatic Systems : Replacing dihydrobenzofuran (target) with acetylbenzene () or benzooxazole () alters electron distribution and steric bulk, impacting solubility and metabolic stability.

Pyridine Position : Pyridin-3-yl (target) vs. pyridin-4-yl () affects ligand-receptor interactions due to differences in nitrogen orientation and charge distribution.

Pharmacological Implications:

- The dihydrobenzofuran scaffold in the target compound may confer improved metabolic stability over benzene-based analogs (e.g., ) due to reduced aromatic oxidation .

- The absence of halogen atoms (cf. ) suggests lower toxicity risks but possibly weaker target affinity in halogen-dependent systems.

Research Findings and Limitations

While structural comparisons are feasible using available data, pharmacological or kinetic studies (e.g., IC₅₀, logP) are absent in the provided evidence. Further experimental validation is required to assess the target compound’s efficacy relative to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.